Product packaging for Codeine phosphate hydrate(Cat. No.:)

Codeine phosphate hydrate

Cat. No.: B8542146
M. Wt: 415.4 g/mol
InChI Key: JPGKFBXFEQWCAI-CCLYOLAMSA-N
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Description

Codeine phosphate hydrate is a well-known natural opiate alkaloid and a key active pharmaceutical ingredient (API) with a long history of study for its narcotic, analgesic, antitussive, and anti-diarrheal properties . As a research compound, it is primarily investigated for its mechanism of action as an opioid prodrug. Following administration, codeine undergoes metabolism in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to yield its active form, morphine . The generated morphine then exerts its effects by selectively binding to mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain signal transmission, leading to its characteristic analgesic effects . The same mechanism underpins its utility in studying cough suppression, as it acts on the cough center in the medulla oblongata of the brain, and for investigating anti-diarrheal agents, as it slows intestinal motility . From a solid-state chemistry perspective, codeine phosphate is notable for forming multiple hydrates, with the sesquihydrate (1.5 H₂O) and hemihydrate (0.5 H₂O) being the most common and stable forms at room temperature . The specific hydrate form can significantly influence the internal crystal structure and external physical properties of the material, which is a critical consideration in pharmaceutical formulation research . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26NO8P B8542146 Codeine phosphate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26NO8P

Molecular Weight

415.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate

InChI

InChI=1S/C18H21NO3.H3O4P.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;/h3-6,11-13,17,20H,7-9H2,1-2H3;(H3,1,2,3,4);1H2/t11-,12+,13-,17-,18-;;/m0../s1

InChI Key

JPGKFBXFEQWCAI-CCLYOLAMSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O

melting_point

428 to 455 °F (decomposes) (NTP, 1992)

physical_description

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)

solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)

Origin of Product

United States

Solid State Chemistry and Crystallography of Codeine Phosphate Hydrate Polymorphs

Polymorphism and Solvatomorphism of Codeine Phosphate (B84403) Hydrates and Anhydrates

The solid forms of codeine phosphate include three hydrates—sesquihydrate (COP-S), hemihydrate (COP-H), and a metastable monohydrate (COP-M)—along with two anhydrous forms (COP-AI and COP-AII). researchgate.netrsc.org The interconversion between these forms is primarily driven by temperature and humidity, with a specific dehydration sequence observed upon heating. researchgate.net

Codeine Phosphate Hemihydrate (COP-H) Structural Elucidation

Codeine Phosphate Hemihydrate (COP-H) possesses 0.5 water molecules for every codeine cation. researchgate.netrsc.org Unlike COP-S, COP-H readily forms single crystals, which has allowed for its detailed structural elucidation. rsc.orgrsc.org The chemical formula for this form is C18H21NO3·H3PO4·0.5H2O. The crystal structure of COP-H reveals that the dihydrogen phosphate anions are linked by O—H⋯O hydrogen bonds, creating an extended ribbon chain. researchgate.net The codeine cations are also connected through O—H⋯O hydrogen bonds into a zigzag chain, and these two types of chains are further linked by N—H⋯O bonds and bridging water molecules. researchgate.net The asymmetric unit of COP-H contains two codeine cations, two dihydrogen phosphate anions, and one water molecule, all interconnected within a complex three-dimensional hydrogen-bonded framework. researchgate.net This intricate network contributes to its stability, although it can convert to COP-S under humid conditions. Distinct XRPD peaks for COP-H are observed at 2θ angles of 9.2°, 13.1°, and 17.0°.

Identification and Characterization of Codeine Phosphate Monohydrate (COP-M)

Codeine Phosphate Monohydrate (COP-M), containing one water molecule per codeine cation, is a metastable and unstable intermediate. researchgate.netrsc.orgrsc.org It does not exist as a stable form at room temperature but is transiently formed during the thermal dehydration of COP-S. rsc.org Upon its formation, COP-M rapidly converts to the more stable COP-H under ambient conditions. The instability of the monohydrate form is highlighted by the observation that losing half a water molecule to form COP-H results in a more stable structure. rsc.orgrsc.org

Anhydrous Forms (COP-AI and COP-AII) and Interconversion Dynamics

Heating either COP-S or COP-H above 100°C leads to the formation of two distinct anhydrous forms, designated as COP-AI and COP-AII. researchgate.netrsc.org These anhydrous polymorphs differ in their crystal packing and hygroscopicity. The typical dehydration sequence observed through thermal analysis is COP-S → COP-M → COP-H → COP-AI. researchgate.net This is followed by a polymorphic transition from COP-AI to COP-AII at higher temperatures. researchgate.netrsc.org The anhydrous forms are susceptible to rehydration, which can limit their practical use in pharmaceutical applications.

Advanced Crystallographic Structure Determination and Analysis

The definitive determination of the crystal structures of codeine phosphate hydrates relies heavily on advanced analytical techniques, with X-ray diffraction methods being paramount.

Single-Crystal X-ray Diffraction (SCXRD) for Hydrate (B1144303) Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the most powerful and informative method for determining the precise atomic arrangement within a crystal. nih.gov This technique is essential for elucidating the complex three-dimensional structures of pharmaceutical hydrates, providing exact atomic positions and details of the hydrogen-bonding networks. nih.govresearchgate.net While SCXRD has been successfully applied to solve the crystal structure of COP-H, which forms suitable single crystals, its application to COP-S has been challenging due to its tendency to crystallize as microcrystalline powder. rsc.orgrsc.org For such polycrystalline materials, powder X-ray diffraction (PXRD) is a more commonly applied technique, though the interpretation to yield a full crystal structure is more complex than for SCXRD. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorph Identification and Structure Solution

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification and structural characterization of different polymorphic and hydrated forms of pharmaceutical compounds. nih.govrigaku.com Each crystalline form possesses a unique crystal lattice, resulting in a distinct PXRD pattern that serves as a fingerprint for identification. nih.govrigaku.com

For codeine phosphate hydrates, PXRD is instrumental in distinguishing between the sesquihydrate (COP-S) and hemihydrate (COP-H) forms. Although the only crystal structure fully detailed in the literature for a long time was that of COP-H due to its tendency to form single crystals, the crystal structure of the polycrystalline COP-S has been solved using modern PXRD methods. rsc.orgrsc.org The polycrystalline nature of COP-S makes single-crystal X-ray diffraction challenging, highlighting the importance of PXRD for its structural elucidation. rsc.orgresearchgate.net

The distinct PXRD patterns of the codeine phosphate hydrates allow for their unambiguous identification.

Table 1: Distinguishing PXRD Peaks for Codeine Phosphate Hydrates

Hydrate Form Characteristic 2θ Peaks
Sesquihydrate (COP-S) 8.9°, 12.4°, 16.7°

Source:

Analysis of Hydrogen Bonding Networks and their Influence on Crystal Morphology

In the codeine phosphate hemihydrate (COP-H) , adjacent phosphate anions are linked together by hydrogen bonds, forming extended ribbon-like chains. rsc.org The water molecules and codeine cations then attach to these chains. rsc.org A key feature in COP-H is the formation of (codeine)–O–H⋯O–(codeine) hydrogen bonds, linking two cations together. rsc.orgrsc.org

Conversely, the codeine phosphate sesquihydrate (COP-S) exhibits a significantly different and more complex hydrogen bonding arrangement due to the presence of additional water molecules. rsc.orgrsc.org This leads to the formation of a complex two-dimensional layer of phosphate anions and water molecules. rsc.org In COP-S, the protonated amino group and the hydroxy group of the codeine cations are bonded to water molecules in one cation, while in the other, these same groups are bonded to the oxygen atoms of the phosphate anions. rsc.org Three distinct water molecules are involved, with one participating exclusively in the formation of the phosphate-water layer. rsc.org

This intricate 3D hydrogen-bonded network in COP-S is responsible for its high stability at room temperature. rsc.org However, it also leads to a striking difference in crystal morphology. While COP-H readily forms well-defined single crystals, COP-S crystallizes as cracked microcrystals, with domain sizes as small as 0.1 micrometers. rsc.orgrsc.org This demonstrates the remarkable influence of a single water molecule on the macroscopic properties of the crystal, a direct consequence of the altered hydrogen bonding network. rsc.orgresearchgate.net

Table 2: Comparison of Hydrogen Bonding Features in Codeine Phosphate Hydrates

Feature Codeine Phosphate Hemihydrate (COP-H) Codeine Phosphate Sesquihydrate (COP-S)
Water Content 0.5 H₂O per codeine cation 1.5 H₂O per codeine cation
Phosphate-Water Network Extended 1D ribbon chain Complex 2D layer
Cation-Cation Bonding Linked via (codeine)–O–H⋯O–(codeine) bonds Differing links to water and phosphate

| Resulting Morphology | Single, well-defined crystals | Cracked microcrystals |

Source: rsc.orgresearchgate.netrsc.org

Microstructural Characterization of Crystalline Forms

The microstructure of the crystalline forms of codeine phosphate hydrate, particularly the size and shape of the crystals, is a direct outcome of the underlying crystal structure and hydrogen bonding. rsc.org Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to visualize and characterize these microstructural features. cg.gov.in

As established, a significant difference exists between the morphology of the two stable hydrates. Codeine phosphate hemihydrate (COP-H) typically forms larger, well-defined single crystals. rsc.orgrsc.org In contrast, codeine phosphate sesquihydrate (COP-S) is characterized by its formation as a polycrystalline bulk, consisting of cracked microcrystals. rsc.orgrsc.org Research has shown that these microcrystals can have domains as small as 0.1 μm. rsc.orgrsc.org

This difference in microstructure is a critical factor in pharmaceutical manufacturing, as properties like flowability, compaction, and dissolution rate are heavily influenced by particle size and shape. The tendency of COP-S to form small, cracked microcrystals is a direct consequence of the extensive and complex hydrogen bonding network within its structure, which appears to induce stress during crystal growth, leading to the observed fracturing. rsc.org

The investigation of how different crystallization conditions and solvents affect the resulting microstructure is an active area of research. For instance, crystallization from various organic solvents has been shown to influence whether the sesquihydrate, hemihydrate, or even an anhydrous form is produced, each with its characteristic microstructure. researchgate.netresearchgate.net

Spectroscopic and Thermoanalytical Characterization Methodologies

Vibrational Spectroscopy Applications in Hydrate (B1144303) Analysis

Vibrational spectroscopy, encompassing Fourier-Transformed Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure and solid-state characteristics of codeine phosphate (B84403) hydrates. These techniques are instrumental in differentiating between various hydrate and solvate forms. researchgate.net

Fourier-Transformed Infrared (FT-IR) Spectroscopy for Structural Fingerprinting

FT-IR spectroscopy provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. In the analysis of codeine phosphate hydrate, FT-IR is particularly sensitive to the vibrations of O-H and N-H bonds, which are directly involved in the hydrogen-bonding network that defines the hydrate structure. rsc.orgresearchgate.net

Different hydrated forms of codeine phosphate exhibit distinct FT-IR spectra. For instance, the spectrum of codeine phosphate hemihydrate shows two sharp peaks at 3503 and 3460 cm⁻¹ and two shoulders at 3540 and 3401 cm⁻¹, which are attributed to mixed N-H and O-H vibrations. rsc.org In contrast, the FT-IR spectrum of a methanol-crystallized sample displays a single, broad, and structured band in the O-H and N-H stretching region above 3200 cm⁻¹. researchgate.net

Further distinctions can be observed in the fingerprint region. The anhydrous and hemihydrate forms show a single band at 1445 cm⁻¹ with a shoulder at 1460-1464 cm⁻¹, while the sesquihydrate form has a single band at 1449 cm⁻¹ and a shoulder at 1463 cm⁻¹. researchgate.net The combined C-O and P-O stretching region (1170-1100 cm⁻¹) also reveals changes in the multiplicity, shape, and intensity of bands among the different forms. researchgate.net The infrared signature for codeine phosphate hemihydrate has been consistently observed in samples crystallized from N,N-dimethylformamide (DMF). researchgate.net

Table 1: Characteristic FT-IR Bands for Different Forms of Codeine Phosphate
Spectral RegionAnhydrous/Hemihydrate FormSesquihydrate FormMethanol (B129727) Solvate
O-H and N-H Stretching (>3200 cm⁻¹) Two sharp peaks (3503, 3460 cm⁻¹) and two shoulders (3540, 3401 cm⁻¹) rsc.org-Single, broad, structured band researchgate.net
Ring-related CH₂ Deformations (~1450 cm⁻¹) Single band at 1445 cm⁻¹ with a shoulder at 1460-1464 cm⁻¹ researchgate.netSingle band at 1449 cm⁻¹ with a shoulder at 1463 cm⁻¹ researchgate.netDoublet at 1454 cm⁻¹ and a barely split band at 1443 cm⁻¹ researchgate.net
C-O and P-O Stretching (1170-1100 cm⁻¹) Changes in multiplicity, shape, and band intensities observed researchgate.netChanges in multiplicity, shape, and band intensities observed researchgate.netChanges in multiplicity, shape, and band intensities observed researchgate.net

Raman Spectroscopy for Solid-State Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR and is particularly useful for analyzing the solid-state properties of crystalline materials. It has been successfully employed to differentiate between the various forms of codeine phosphate. researchgate.netresearchgate.net

The Raman spectrum of anhydrous codeine phosphate, which had not been previously published, has been obtained from samples crystallized from ethanol (B145695), ethyl acetate, and acetonitrile (B52724). researchgate.net This provides a valuable reference for forensic science studies. researchgate.net The Raman spectrum of the hemihydrate form has also been identified in samples crystallized from DMF. researchgate.net

Significant differences are observed in the Raman spectra of different forms. For example, the C-H stretching region (around 3000 cm⁻¹) in the Raman spectrum of a methanol-crystallized solvate exhibits fewer bands compared to the hydrate and anhydrous forms. researchgate.net This technique can also be used to monitor phase transformations between different hydrate forms. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for studying the local environment of atomic nuclei in solid materials. nih.gov It can provide detailed information about the crystal structure, polymorphism, and dynamics of water molecules within the crystal lattice of hydrated pharmaceutical compounds. nih.govmdpi.com While specific ssNMR data for this compound is not extensively detailed in the provided search results, its application is recognized as a key method for characterizing hydrated active pharmaceutical ingredients. nih.govmdpi.comdntb.gov.ua This technique is crucial for understanding the effect of dehydration temperature on the resulting anhydrous product form. nih.gov

Thermal Analysis Techniques for Hydration State and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the hydration state, thermal stability, and phase transitions of codeine phosphate hydrates. researchgate.netnih.gov These methods provide quantitative information about water content and the energetic changes associated with dehydration and polymorphic transformations. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) for Hydration Stoichiometry and Dehydration Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a primary method for determining the stoichiometry of hydrates by quantifying the water loss upon heating. mdpi.com

For codeine phosphate sesquihydrate, TGA reveals a complex, dual-stage dehydration process. researchgate.net The thermal degradation of a methanol solvate of codeine phosphate is notably different, occurring in four distinct steps, whereas other forms typically show three steps. researchgate.net The onset of thermal degradation for the methanol solvate is also at a lower temperature (234 °C), indicating lower relative stability. researchgate.net In contrast, a sample crystallized from absolute ethanol showed a mass loss of about 3.23% up to 160 °C, which was attributed to residual ethanol. researchgate.net A sample obtained from DMF crystallization exhibited a continuous mass loss of about 4.38% up to 160 °C. researchgate.net

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Events and Phase Transformations

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect endothermic and exothermic events such as melting, crystallization, and solid-state phase transitions. rsc.orgresearchgate.net

The DSC curve of codeine phosphate sesquihydrate shows four endothermic transitions before the onset of thermal decomposition at approximately 240 °C. rsc.org These transitions correspond to the stepwise dehydration and polymorphic transformations of the compound. rsc.org Upon heating, the sesquihydrate (COP-S) transforms into an unstable monohydrate (COP-M), which then converts to the hemihydrate (COP-H). rsc.org Further heating leads to the formation of two anhydrous forms (COP-AI and COP-AII). rsc.org

The DSC profile of the hemihydrate form, obtained by crystallization from DMF, shows a single asymmetric endotherm at about 114 °C, with a sub-maximum at approximately 132 °C. researchgate.net A methanol solvate exhibits a very broad endotherm from 40 to 120 °C, followed by an immediate exothermic event, suggesting an enantiotropic phase transition to a metastable anhydrous form which then transforms into a more stable form. researchgate.net

Table 2: Thermal Analysis Data for Different Forms of Codeine Phosphate
SampleDSC EventsTGA Mass Loss
Codeine Phosphate Sesquihydrate Four endothermic transitions before decomposition at ~240 °C rsc.org-
Hemihydrate (from DMF) Asymmetric endotherm at ~114 °C with sub-maximum at ~132 °C researchgate.net~4.38% up to 160 °C researchgate.net
Anhydrous (from ethanol) -~3.23% up to 160 °C (residual ethanol) researchgate.net
Methanol Solvate Broad endotherm (40-120 °C), followed by an exothermic event researchgate.net~8.75% up to 160 °C researchgate.net

Gravimetric Methods for Water Content and Sorption/Desorption Kinetics

Gravimetric methods are fundamental in the characterization of pharmaceutical hydrates, providing direct measurement of mass changes associated with the gain or loss of water. These techniques are crucial for determining the water content, understanding the stoichiometry of hydrates, and studying the kinetics of hydration and dehydration processes. By precisely monitoring the mass of a sample under controlled environmental conditions, researchers can gain insight into the stability of different hydrate forms and their interconversion pathways.

Dynamic Vapor Sorption (DVS) is a powerful gravimetric technique used to investigate the interaction between a solid material and a vapor, typically water vapor. nih.govhidenisochema.com The method involves exposing a sample to a programmed sequence of changing relative humidity (RH) at a constant temperature, while a highly sensitive microbalance continuously records any associated change in mass. hidenisochema.comardena.com This allows for the construction of a moisture sorption-desorption isotherm, a plot of the equilibrium moisture content of the sample as a function of relative humidity. hidenisochema.com

The resulting isotherm provides critical information on the hygroscopicity, physical stability, and phase transitions of a substance. ardena.com For crystalline pharmaceutical hydrates like this compound, DVS is particularly valuable for identifying the critical RH levels that trigger the conversion from one hydrate form to another and for elucidating the nature of the hydrate. nih.govardena.com

Research Findings on this compound

Codeine phosphate is known to exist in two primary, stable hydrated forms at room temperature: a hemihydrate (containing 0.5 moles of water per mole of codeine phosphate) and a sesquihydrate (containing 1.5 moles of water per mole of codeine phosphate). rsc.orgrsc.org An unstable monohydrate (1.0 mole of water) has also been identified as a transient intermediate during thermal dehydration processes. rsc.org DVS studies are instrumental in understanding the relationship and interconversion between these forms under varying humidity conditions. researchgate.netresearchgate.net

The moisture sorption isotherm of a stoichiometric hydrate, such as codeine phosphate sesquihydrate, is expected to show a distinct step-like profile. This step indicates a phase transformation occurring at a specific critical relative humidity, where the material rapidly absorbs or desorbs a fixed amount of water to convert between its anhydrous and hydrated states, or between different hydrate states. The presence of hysteresis—a difference in the RH at which the transition occurs during the sorption (increasing humidity) and desorption (decreasing humidity) cycles—is common for such first-order phase transitions and provides information on the energy barrier of the transformation. nih.gov

For codeine phosphate, it has been experimentally shown that the hydrate forms can interconvert when subjected to external stimuli like changes in moisture. researchgate.netresearchgate.net The sesquihydrate form is stable at ambient and high humidity conditions. rsc.org Upon exposure to a low-humidity environment, the sesquihydrate will lose water to transform into the less hydrated hemihydrate form. Conversely, when the hemihydrate is exposed to a sufficiently high-humidity environment, it will take up water and convert back to the sesquihydrate. This reversible transformation is a key characteristic of the this compound system.

The table below summarizes the characteristics of the different hydrated and anhydrous forms of codeine phosphate based on findings from solid-state characterization studies.

Form NameWater Content (moles H₂O per mole of codeine phosphate)Relative Stability and Transformation Conditions
Codeine Phosphate Sesquihydrate 1.5A stable hydrate form at room temperature under ambient and saturated humidity conditions. rsc.org
Codeine Phosphate Hemihydrate 0.5A stable hydrate form at room temperature. rsc.orgresearchgate.net Formed upon the dehydration of the sesquihydrate at low humidity or by thermal treatment. rsc.orgresearchgate.net
Codeine Phosphate Monohydrate 1.0An unstable, metastable intermediate observed during the thermally-induced dehydration of the sesquihydrate. rsc.org
Anhydrous Codeine Phosphate 0Produced at high temperatures (thermal dehydration of hydrates) or via specific crystallization methods (e.g., from absolute ethanol). rsc.orgresearchgate.net

The kinetics of these hydration and dehydration processes, such as how quickly the transformations occur, can also be determined from the DVS data by analyzing the rate of mass change over time at each humidity step. This information is critical for defining appropriate manufacturing, packaging, and storage conditions to ensure the solid-state stability of the active pharmaceutical ingredient.

Chemical Synthesis and Derivatization Strategies of Codeine and Its Phosphate Hydrates

Controlled Crystallization Processes for Specific Codeine Phosphate (B84403) Hydrate (B1144303) Forms

The solid-state properties of codeine phosphate are significantly influenced by its hydration state, with different hydrates exhibiting unique physical characteristics. Codeine phosphate can exist as a sesquihydrate (1.5 water molecules), a hemihydrate (0.5 water molecules), and in anhydrous forms. google.comrsc.org The sesquihydrate and hemihydrate are the most stable forms at room temperature and are therefore used in pharmaceutical preparations. google.com Controlling the crystallization process is paramount to selectively obtaining a specific hydrate, as this affects the compound's stability, bioavailability, and shelf life. google.com

The choice of solvent system is a critical factor in determining which crystalline form of codeine phosphate is produced. Recrystallization of codeine phosphate sesquihydrate from different solvents can induce phase transitions, leading to the formation of various hydrates or anhydrous forms.

Crystallization from medium to high polarity solvents like absolute ethanol (B145695), acetone, ethyl acetate, and acetonitrile (B52724) results in a direct solvent-mediated phase transition from the sesquihydrate to an anhydrous form of codeine phosphate. researchgate.netresearchgate.netrsc.org In contrast, when N,N-dimethylformamide (DMF) is used as the crystallization medium, the sesquihydrate undergoes partial dehydration, inducing a transformation to the more stable codeine phosphate hemihydrate. researchgate.netresearchgate.net Crystallization from a methanol (B129727) solution yields a different outcome: the formation of a mixed hydrate-methanolate solvate, which incorporates one molecule of methanol into the crystal structure and has been identified as codeine phosphate sesquihydrate methanolate. researchgate.netresearchgate.net The commercial production of codeine phosphate hydrates typically involves the reaction of pure codeine with phosphoric acid and water in an ethanol solution. rsc.org

Table 1: Effect of Solvent System on Codeine Phosphate Hydrate Form

Starting MaterialSolvent SystemResulting Crystalline FormReference
Codeine Phosphate SesquihydrateAbsolute Ethanol, Acetone, Ethyl Acetate, AcetonitrileAnhydrous Codeine Phosphate researchgate.net, researchgate.net, rsc.org
Codeine Phosphate SesquihydrateN,N-Dimethylformamide (DMF)Codeine Phosphate Hemihydrate researchgate.net, researchgate.net
Codeine Phosphate SesquihydrateMethanolCodeine Phosphate Sesquihydrate Methanolate researchgate.net, researchgate.net
Codeine BaseEthanol-Water SolutionCodeine Phosphate Hemihydrate google.com

To reliably produce a single, stable crystal form like codeine phosphate hemihydrate and avoid mixtures, crystallization parameters must be precisely optimized. A patented method outlines a process using an ethanol-water solvent system where specific conditions are controlled to ensure the formation of the desired hemihydrate. google.com

The process begins by dissolving codeine in an ethanol-water solution (78-82% ethanol v/v) and heating it to between 63-67°C. google.com Phosphoric acid is then added dropwise while maintaining the system temperature at 66-70°C, until the solution's pH reaches a target range of 4.6-5.0. google.com Following acid addition, the solution is cooled to 60-65°C for a crystal growth period of 50-70 minutes. google.com The final step involves the slow, dropwise addition of absolute ethanol over 110-130 minutes, followed by continued cooling, solid-liquid separation, and drying to yield the pure codeine phosphate hemihydrate. google.com This controlled process demonstrates good reproducibility and stable product quality. google.com

Table 2: Optimized Parameters for Codeine Phosphate Hemihydrate Crystallization

ParameterOptimized Value/RangeReference
Solvent78-82% (v/v) Ethanol-Water Solution google.com
Initial Heating Temperature63-67°C google.com
pH of Solution4.6 - 5.0 google.com
Crystal Growth Temperature60-65°C google.com
Crystal Growth Time50-70 minutes google.com
Absolute Ethanol Addition Time110-130 minutes google.com

Synthetic Pathways for Codeine Derivatives and Structural Analogs

The codeine scaffold has served as a versatile starting point for the semi-synthesis of numerous structural analogs. nih.gov Modifications, particularly to the aromatic A-ring and the C-ring, have been extensively explored to develop new compounds. nih.gov These derivatization strategies involve fundamental organic reactions such as halogenation, nitration, and the formation of azo and hydrazone linkages.

Halogenated morphinans are valuable intermediates in synthetic chemistry. nih.gov The halogenation of the codeine and morphine framework has been achieved using various methods. Direct bromination of codeine with hydrogen bromide in the presence of hydrogen peroxide at high temperatures yields 1-bromocodeine. nih.gov Similarly, 1-chloromorphine and 1-bromomorphine can be synthesized by treating morphine with hydrochloric acid or hydrobromic acid, respectively, in the presence of an oxidizing agent like potassium iodate (B108269) (KIO₃) or H₂O₂. nih.gov These halogenated morphine derivatives can then be converted to their codeine counterparts, 1-chlorocodeine and 1-bromocodeine, through 3-O-methylation. nih.gov A safer and more practical method for the bromination of codeine has also been developed using N-bromoacetamide (NBA) with trifluoroacetic anhydride (B1165640) (TFAA), offering a mild alternative to older protocols. researchgate.net For iodination, 1-iodocodeine can be prepared by treating a solution of codeine in HCl with sodium iodide and chloramine (B81541) T. nih.gov

The introduction of a nitrogen-containing functional group onto the codeine ring opens pathways for extensive derivatization. This is typically achieved through a two-step process of nitration followed by reduction. Direct nitration of codeine can be performed; however, to prevent side reactions, the C6-hydroxyl group is often first protected, for example, by converting codeine to 6-O-acetylcodeine. nih.gov Nitration is then carried out using reagents like nitric acid in glacial acetic acid or, more recently, with milder agents such as bismuth nitrate (B79036) pentahydrate, which provides 1-nitrocodeine in good yield. nih.govmdpi.comresearchgate.net

The resulting 1-nitrocodeine is a key intermediate that is subsequently reduced to form 1-aminocodeine. nih.gov Various reducing agents have been employed for this transformation, including stannous chloride in hydrochloric acid and formamidinesulfinic acid (FSA). nih.govresearchgate.net The product, 1-aminocodeine, is a crucial synthon for creating a diverse array of codeine derivatives. nih.govmdpi.com

1-Aminocodeine serves as the primary precursor for synthesizing azo and hydrazone derivatives of codeine. nih.govmdpi.com The synthesis begins with the conversion of the 1-amino group into a diazonium salt. nih.gov This is accomplished by treating 1-aminocodeine with reagents such as tetrafluoroboric acid and sodium nitrite, or with sodium tetrafluoroborate. nih.govmdpi.com

The resulting codeine-1-diazonium salt is highly reactive and can be coupled with various nucleophilic compounds to generate a wide range of derivatives. mdpi.com For example, reaction of the diazonium salt with 2-naphthol (B1666908) produces an azo-coupled product, while reaction with 2-pyridylacetonitrile (B1294559) yields a mixture of E/Z isomer hydrazones. mdpi.comresearchgate.net Further, the diazonium salt can react with malononitrile (B47326) to afford a hydrazone, which can then be cyclized with hydrazine (B178648) to create diaminopyrazole derivatives, demonstrating the scaffold's utility in building more complex heterocyclic systems. mdpi.com

Stereoselective Synthesis and Chiral Resolution of Codeine Analogs

The absolute stereochemistry of codeine is crucial for its biological activity. Consequently, the development of stereoselective synthetic methods to control the formation of its five chiral centers is paramount. Strategies for achieving enantiomerically pure codeine and its analogs fall into two main categories: asymmetric synthesis, where chirality is introduced early and propagated through the synthesis, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric synthesis is the more elegant and efficient approach. Numerous strategies have been devised, often employing a chiral catalyst or auxiliary to induce stereoselectivity in a key bond-forming reaction. One notable approach begins with a simple achiral starting material like isovanillin (B20041) and introduces asymmetry via a catalytic hydrogenation step using a chiral catalyst. udel.educapes.gov.br This sets a key stereocenter, from which the remaining stereochemistry is directed in subsequent cyclization and rearrangement reactions. udel.educapes.gov.br

Recent advancements have focused on increasing the efficiency and step-economy of these syntheses. For example, an enantioselective seven-step synthesis of (-)-codeine has been reported, featuring a microwave-assisted intramolecular cascade double Heck cyclization to construct the core ring system with the necessary stereocenters in a single pot. nih.gov Another powerful strategy employs a Palladium-catalyzed asymmetric allylic alkylation to establish the initial stereochemistry. researchgate.net

The following table summarizes selected key strategies in the asymmetric synthesis of codeine.

Table 1: Selected Strategies in the Asymmetric Synthesis of Codeine

Key Strategy Starting Material Chiral Reagent/Catalyst Key Transformation Reference(s)
Asymmetric Hydrogenation Isovanillin derivative Rh complex with (4R,5R)-MOD-DIOP ligand Catalytic hydrogenation of a Stobbe condensation product to introduce initial chirality. udel.edu
Double Heck Cyclization Simpler starting materials Not specified Microwave-assisted intramolecular cascade double Heck cyclization to form the ABCE ring system. nih.gov
Asymmetric Allylic Alkylation 2-bromovanillin Palladium catalyst with a chiral ligand Pd-catalyzed asymmetric allylic alkylation to set the initial stereochemistry. researchgate.net
Intramolecular Carbenoid Insertion Isovanillin Chiral catalyst for asymmetric hydrogenation Creation of the C13 quaternary center via intramolecular carbenoid insertion into a C-H bond. udel.educapes.gov.br

Chiral resolution offers an alternative, albeit often less efficient, path to enantiomerically pure compounds. This can be achieved by derivatizing the racemic final product or a late-stage intermediate with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. More advanced methods utilize chiral stationary phases in High-Performance Liquid Chromatography (HPLC) to directly separate enantiomers. researchgate.net For instance, chiral stationary phases based on amylose (B160209) derivatives have been successfully used for the chiral resolution of related compounds. researchgate.net

Mechanistic Studies of Synthetic Transformations (e.g., Radical Intermediates, DFT Calculations)

Understanding the mechanisms of the complex transformations involved in codeine synthesis is critical for optimizing existing routes and designing new ones. Mechanistic studies often involve a combination of experimental investigation and computational chemistry, such as Density Functional Theory (DFT) calculations.

Radical Intermediates: Radical cyclizations have emerged as a powerful tool for constructing the intricate ring systems of morphinans. A convergent synthesis of (±)-dihydroisocodeine was developed utilizing a tandem radical cyclization strategy. acs.org In other approaches, radical cyclization of an aldehyde has been employed to set the crucial C-14 center. idexlab.com The proposed mechanisms for some synthetic transformations, such as the formation of A-ring-fused 2-aminothiazole (B372263) derivatives from 1-aminocodeine, have been suggested to involve radical intermediates. nih.gov These hypotheses are often supported by computational studies. nih.gov

DFT Calculations: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, understanding stereoselectivity, and predicting the feasibility of proposed synthetic steps. In the context of codeine synthesis, DFT calculations have been used to:

Analyze Transition States: To understand the origins of diastereoselectivity in cyclization reactions. For example, in the synthesis of perhydro-indoles and -quinolines as morphinan (B1239233) fragments, DFT calculations provided results consistent with the experimentally observed diastereoselectivities by analyzing the proposed transition states. researchgate.net

Support Proposed Mechanisms: DFT calculations have been used to support the proposed mechanism for the formation of certain codeine derivatives, lending credence to the involvement of radical intermediates in specific reactions. nih.gov

Predict Reaction Outcomes: Theoretical studies using DFT can help predict molecular structures and vibrational spectra, aiding in the characterization of synthetic intermediates and final products. researchgate.net

The synergy between experimental results and computational calculations provides a deep understanding of the reaction landscape. For instance, when a Beckmann rearrangement in one synthetic route initially gave a modest ratio of the desired product, an understanding of the reaction mechanism allowed for optimization of the conditions to significantly improve the product ratio. udel.edu This detailed mechanistic insight is crucial for transforming complex, multi-step syntheses into practical and efficient routes for producing codeine and its valuable analogs.

Preclinical and Mechanistic Pharmacological Investigations

Molecular Interactions with Opioid Receptors

Codeine, a member of the opioid family, exerts its effects primarily through interaction with opioid receptors, which are part of the G-protein-coupled receptors (GPCRs) family. These receptors are integral to modulating various physiological and psychological processes.

Mechanistic Analysis of µ-Opioid Receptor Binding and Activation

Codeine acts as an agonist at the µ-opioid receptor (MOR), though it is considered a less potent agonist compared to its primary active metabolite, morphine. clinpgx.org The binding of an opioid agonist like codeine to the N-terminus of the MOR induces a conformational change in the receptor. nih.gov This change facilitates the dissociation of guanosine diphosphate (GDP) from the associated Gα subunit of the G-protein complex, allowing guanosine triphosphate (GTP) to bind in its place. nih.gov

The affinity of codeine for the µ-opioid receptor is significantly lower than that of morphine, with morphine exhibiting a 200-fold greater affinity. clinpgx.orgnih.gov This weaker binding contributes to codeine's classification as a prodrug, as a significant portion of its analgesic effect is dependent on its metabolic conversion to morphine. nih.gov The interaction between opioids and the MOR is complex and can be influenced by subtle conformational changes in the receptor. youtube.com Molecular dynamics simulations have been employed to understand these interactions, identifying key residues that form frequent contacts with ligands and influence the conformational flexibility of the receptor, particularly in the intracellular loops that couple with the G-protein complex. researchgate.net

Downstream Signaling Pathways Mediated by Receptor Activation (e.g., Gαi protein, cAMP, Ca2+ modulation)

The activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular signaling events. Upon agonist binding, the G-protein complex, specifically the Gαi subunit, is activated. nih.gov This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine monophosphate (cAMP). wikipedia.org The resulting decrease in intracellular cAMP levels has widespread effects on cellular function.

Furthermore, the activated Gα-GTP and the dissociated βγ-subunits of the G-protein can interact with other intracellular signaling pathways. nih.gov This includes the modulation of ion channels, leading to the closing of voltage-gated calcium (Ca2+) channels and the opening of inwardly rectifying potassium (K+) channels. wikipedia.org The inhibition of Ca2+ influx and the hyperpolarization caused by K+ efflux both contribute to a reduction in neuronal excitability. This G-protein-dependent inhibition of calcium channels, particularly N-type and P/Q-type, is a key mechanism in reducing synaptic transmission at presynaptic terminals, which plays a crucial role in the analgesic effects of opioids. researchgate.net The interaction between cAMP and Ca2+ signaling pathways is intricate, with reciprocal modulation that can generate unique signaling patterns. nih.govresearchgate.net

Enzymatic Biotransformation and Metabolic Pathways in Non-Human Models

The metabolism of codeine is a critical determinant of its pharmacological activity and occurs primarily in the liver through several enzymatic pathways. clinpgx.org

O-Demethylation to Morphine via Cytochrome P450 2D6 (CYP2D6) Mechanisms

A minor but crucial metabolic pathway for codeine is its O-demethylation to morphine. anesthesiaprimer.com This conversion is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov Although this pathway accounts for only about 5-10% of codeine metabolism, it is essential for the majority of its analgesic effects, as morphine is a much more potent µ-opioid receptor agonist. clinpgx.orgnih.govnih.govfrontiersin.orgclinpgx.org The activity of the CYP2D6 enzyme can be influenced by various factors, including genetic polymorphisms and the co-administration of other drugs that are also substrates or inhibitors of this enzyme. nih.govnih.gov

N-Demethylation to Norcodeine via Cytochrome P450 3A4 (CYP3A4) Mechanisms

Approximately 10-15% of a codeine dose is N-demethylated to norcodeine. clinpgx.org This metabolic process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.govresearchgate.net Norcodeine is considered an inactive metabolite with a low affinity for the µ-opioid receptor, similar to that of codeine itself. clinpgx.orgresearchgate.net Studies using human liver microsomes have shown that inhibitors of CYP3A4, such as troleandomycin and gestodene, can significantly decrease the production of norcodeine. nih.govresearchgate.net

Glucuronidation to Codeine-6-Glucuronide and Morphine Glucuronides

The most significant metabolic pathway for codeine involves glucuronidation. Approximately 50-70% of a codeine dose is conjugated with glucuronic acid to form codeine-6-glucuronide (C6G). clinpgx.org This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). clinpgx.orgwikipedia.org C6G is considered a major active metabolite and may contribute significantly to the analgesic effects of codeine. nih.govclinpgx.orgwikipedia.orgresearchgate.netebi.ac.uk

Morphine, the product of codeine's O-demethylation, also undergoes extensive glucuronidation. Approximately 60% of morphine is converted to morphine-3-glucuronide (M3G), and 5-10% is converted to morphine-6-glucuronide (M6G). clinpgx.orgfrontiersin.org These reactions are also primarily catalyzed by UGT enzymes, including UGT2B7. nih.govclinpgx.org While M6G is an active metabolite with analgesic properties, M3G is generally considered inactive. frontiersin.orgresearchgate.net

Table of Metabolic Pathways and Key Enzymes

Metabolic Pathway Metabolite Key Enzyme(s) Approximate Percentage of Codeine Metabolism
O-Demethylation Morphine CYP2D6 5-10% clinpgx.orgnih.govnih.govfrontiersin.orgclinpgx.org
N-Demethylation Norcodeine CYP3A4 10-15% clinpgx.org
Glucuronidation Codeine-6-Glucuronide UGT2B7 50-70% clinpgx.org

Pharmacokinetic Studies in Non-Human Systems and Models

Based on preclinical and in vitro models, codeine is characterized as a compound with high solubility and high permeability, consistent with a Biopharmaceutics Classification System (BCS) Class I drug. Studies utilizing Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated high permeability of codeine. Further investigations in rat intestinal perfusion models have corroborated these findings, showing high permeability across the intestinal membrane.

The primary mechanism for the absorption of codeine across the intestinal barrier is believed to be passive permeation. This is supported by findings that show similar permeability rates in both the absorptive (apical to basolateral) and secretory (basolateral to apical) directions in Caco-2 cell models, which suggests a lack of significant involvement of active transport mechanisms.

Preclinical studies in various animal models indicate that codeine undergoes extensive distribution throughout the body. This is reflected in its large apparent volume of distribution, which has been reported to be in the range of 3 to 6 L/kg. In a study conducted in Greyhound dogs, the volume of distribution was specifically determined to be 3.17 L/kg, further supporting the widespread tissue distribution of the compound.

Investigations into the tissue-specific distribution in rats have shown that codeine is uniformly distributed in several regions of the brain, including the cortex, midbrain, pons/medulla, and cerebellum. Notably, higher concentrations of codeine were observed in the spinal cord and the adrenal glands in this model.

In non-clinical animal models, codeine is eliminated from the body following extensive metabolism. The primary excretion route for codeine and its metabolites is through the kidneys into the urine. Studies in rats have demonstrated a rapid excretion profile, with the majority of the administered dose and its metabolites being eliminated within the first 24 hours post-administration.

The metabolite profile of codeine in non-clinical species is qualitatively similar to that observed in humans. The main metabolic pathways identified are O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation to codeine-6-glucuronide (C6G). A study in Greyhound dogs revealed that after intravenous administration, codeine was rapidly cleared, with the formation of substantial amounts of C6G, while the levels of morphine were negligible. Following oral administration in the same model, high concentrations of C6G were also detected, which is indicative of significant first-pass metabolism. The urinary metabolite profile typically consists of unchanged codeine, morphine, norcodeine, and the glucuronide conjugates of codeine and morphine. There is also some evidence to suggest the potential for biliary excretion of glucuronide conjugates.

Table 2: Summary of Codeine Pharmacokinetics in a Preclinical Model (Greyhound Dog)

Pharmacokinetic Parameter Intravenous Administration Oral Administration
Terminal Half-life (Codeine) 1.22 hours -
Clearance (Codeine) 29.94 mL/min/kg -
Volume of Distribution (Codeine) 3.17 L/kg -
Oral Bioavailability (Codeine) - 4%
Major Metabolite Detected Codeine-6-glucuronide Codeine-6-glucuronide
Morphine Concentrations Negligible Negligible

Data sourced from KuKanich et al. (2012)

Mechanistic Basis of Cough Suppression and Gastrointestinal Effects (Preclinical)

The antitussive effect of codeine is attributed to its direct action on the central nervous system, specifically on the cough center located in the medulla oblongata. Preclinical studies in various animal models, including cats and guinea pigs, have consistently demonstrated the efficacy of codeine in suppressing cough.

The precise neuronal mechanisms and receptor systems involved in codeine's antitussive action can vary between species. In guinea pigs, the cough-suppressant effect of codeine is thought to be mediated through its interaction with μ-opioid receptors. However, in cats, the antitussive action of codeine appears to be independent of opioid receptors, as it is not blocked by the opioid antagonist naloxone.

Microinjection studies in anesthetized cats have provided more specific localization of codeine's central antitussive action. These studies have shown that codeine acts within the nucleus of the solitary tract (NTS), particularly the rostral portion (rNTS), and the lateral tegmental field (FTL) of the medulla to reduce cough responses. Systemic administration of codeine has been shown to reduce the cough-related discharge of expiratory neurons in the caudal ventral respiratory group. It is hypothesized that codeine may exert its effect by inhibiting a central "gating" mechanism within the cough pattern generation system in the brainstem.

Opioid Receptor Mediated Modulation of Intestinal Motility

Codeine phosphate (B84403) hydrate (B1144303), a widely recognized opioid agonist, exerts significant effects on gastrointestinal (GI) motility. These effects are primarily mediated through its interaction with opioid receptors, particularly the µ (mu) and to a lesser extent, δ (delta) and κ (kappa) receptors, which are abundantly distributed throughout the enteric nervous system (ENS) of the GI tract. The ENS is a complex network of neurons that governs various gut functions, including motility, secretion, and blood flow.

The binding of codeine's active metabolite, morphine, to these enteric opioid receptors initiates a cascade of intracellular signaling events. This leads to a reduction in neuronal excitability and the inhibition of neurotransmitter release, most notably acetylcholine and nitric oxide. Acetylcholine is a key excitatory neurotransmitter that promotes smooth muscle contraction and peristalsis, the coordinated wave-like movements that propel intestinal contents forward. Conversely, nitric oxide is an inhibitory neurotransmitter that induces smooth muscle relaxation, a process also crucial for coordinated peristalsis. By suppressing the release of these critical neurotransmitters, codeine phosphate hydrate disrupts the normal patterns of intestinal muscle contraction and relaxation, leading to decreased propulsive motility. nih.govnih.gov

Preclinical and mechanistic investigations have further elucidated the specific ways in which this compound modulates intestinal motility. Studies have shown that its effects are not uniform throughout the GI tract, with different segments exhibiting varying degrees of sensitivity to the compound.

Detailed Research Findings:

One key finding from research is that the impact of codeine on gastrointestinal motility is dependent on its conversion to morphine by the enzyme CYP2D6. nih.gov A study involving extensive metabolizers (individuals with normal CYP2D6 activity) and poor metabolizers (individuals with deficient CYP2D6 activity) demonstrated that the prolongation of orocecal transit time (the time taken for a substance to travel from the mouth to the cecum) after codeine administration was significant only in extensive metabolizers. nih.govclinpgx.org This indicates that morphine is the primary mediator of codeine's effects on intestinal motility.

The following table summarizes the findings on orocecal transit time in extensive and poor metabolizers after the administration of a placebo and codeine.

GroupTreatmentOrocecal Transit Time (minutes)
Extensive MetabolizersPlacebo108 ± 28
Extensive MetabolizersCodeine198 ± 91*
Poor MetabolizersPlacebo102 ± 25
Poor MetabolizersCodeine114 ± 36
Data adapted from Dauth et al. *Indicates a significant prolongation compared to placebo. nih.gov

Further investigations into the segmental effects of codeine have revealed that it causes a marked slowing of fluid movement through the jejunum, while having no significant effect on the ileum or colon. nih.govresearchgate.net This suggests that the antidiarrheal action of codeine is primarily due to an increase in the contact time of luminal fluid with the absorptive mucosal cells of the jejunum, rather than a direct stimulation of intestinal absorption. nih.gov

In addition to its effects on intestinal transit, this compound has been shown to delay gastric emptying. A study utilizing a novel intragastric balloon catheter to continuously assess gastric motility found that codeine significantly reduced the gastric balloon motility index (GBMI) and prolonged the gastric half-emptying time (GET½) compared to a placebo. researchgate.netnih.gov

The table below presents the data on the gastric balloon motility index and gastric half-emptying time following the administration of codeine phosphate and a placebo.

ParameterPlaceboCodeine Phosphate (58.8 mg)P-value
Gastric Balloon Motility Index (GBMI)0.48 (0.15)0.31 (0.16)< .01
Gastric Half-Emptying Time (GET½) (minutes)172 (12)233 (57)< .001
Data are presented as mean (SD). Adapted from Robert-Sabatier et al., 2019. researchgate.netnih.gov

Moreover, acute administration of codeine has been observed to induce esophagogastric junction outflow obstruction in a subset of healthy individuals, indicating an increase in resistance at the junction between the esophagus and the stomach. clinicaltrialsregister.eu

Stability, Degradation Kinetics, and Formulation Science Research

Kinetic and Thermodynamic Stability of Codeine Phosphate (B84403) Hydrates

The stability of codeine phosphate is intrinsically linked to its hydration state, with two primary forms, a sesquihydrate and a hemihydrate, being stable at room temperature. drugbank.comresearchgate.net These forms, along with their anhydrous counterparts, can interconvert under specific environmental stimuli, a critical consideration for pharmaceutical manufacturing and storage. rsc.org

Influence of Relative Humidity and Temperature on Hydrate-Anhydrate Interconversion

Codeine phosphate can exist as a sesquihydrate (1.5 water molecules), a hemihydrate (0.5 water molecules), an unstable monohydrate, and two anhydrous forms. drugbank.comgoogle.com The transition between these states is heavily dependent on temperature and relative humidity (RH). The sesquihydrate and hemihydrate are the two commercially used forms due to their stability at room temperature. google.com

Thermal analysis has shown a distinct pathway for dehydration. Upon heating, the more hydrated sesquihydrate (COP-S) first transforms into an unstable monohydrate (COP-M), which subsequently converts to the more stable hemihydrate (COP-H). drugbank.comgoogle.com Further heating above 100 °C leads to the formation of two distinct anhydrous forms, designated COP-AI and COP-AII. drugbank.comgoogle.com The sesquihydrate form is noted to be stable at room temperature under both ambient and saturated humidity conditions. google.comnih.gov Conversely, under conditions of high temperature, the sesquihydrate can lose water and convert into the hemihydrate and, subsequently, the anhydrous forms. This dynamic relationship underscores the importance of controlling temperature and humidity during the lifecycle of the drug product.

Initial FormConditionResulting Form(s)Notes
Sesquihydrate (COP-S)HeatingMonohydrate (COP-M) → Hemihydrate (COP-H)COP-M is an unstable intermediate. drugbank.comgoogle.com
Hemihydrate (COP-H)Heating (>100 °C)Anhydrate I (COP-AI) and Anhydrate II (COP-AII)Two distinct anhydrous polymorphs are produced. drugbank.comgoogle.com
Sesquihydrate (COP-S)Room Temperature (Ambient & Saturated RH)Stable (No change)The sesquihydrate is the stable form under these conditions. google.comnih.gov
Hydrated FormsDrying over P₂O₅ (0% RH)Anhydrate FormsDrying agents promote the formation of anhydrates.

Mechanisms of Dehydration and Rehydration Processes

The dehydration of codeine phosphate hydrates involves the removal of water molecules from the crystal lattice, a process that can lead to either a different crystalline phase or an amorphous state. google.com The specific mechanism is dictated by the initial hydrate (B1144303) structure and the conditions applied. The thermally induced transformation of codeine phosphate sesquihydrate follows a stepwise dehydration mechanism. drugbank.comgoogle.com

COP-S to COP-M: The process begins with the loss of one water molecule, transitioning the sesquihydrate to the unstable monohydrate.

COP-M to COP-H: This is followed by a further loss of half a water molecule, leading to the stabilization of the structure as the hemihydrate. google.com

COP-H to Anhydrates: The final dehydration step occurs at higher temperatures, removing the remaining water to yield anhydrous polymorphs. google.com

The stability of these different hydrated forms is governed by their internal hydrogen-bonding networks. google.com The presence of an additional water molecule in the sesquihydrate creates a complex two-dimensional hydrogen-bonded layer of phosphate anions and water molecules, which differs significantly from the ribbon-like chain found in the hemihydrate structure. google.com This structural difference is crucial to the dehydration pathway and the relative stability of the intermediate forms. Rehydration processes involve the uptake of atmospheric moisture into the crystal lattice of an anhydrous or lower hydrate form, which can be predicted by considering factors such as the activation energy of dehydration. semanticscholar.org

Identification and Analysis of Degradation Products

Ensuring the purity of codeine phosphate requires a thorough understanding of its potential degradation products and the analytical methods to detect them. Impurity profiling involves the detection, identification, and quantification of these substances in both the bulk drug material and the final pharmaceutical formulation. caymanchem.comnih.gov

Impurity Profiling and Structural Elucidation of Degradants (e.g., methylcodeine, morphine, codeine dimer, hydroxylated codeine, thebaine, codeinone)

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) have been instrumental in identifying the degradation profile of codeine phosphate. nih.gov Several key impurities and degradants have been identified and structurally elucidated.

Commonly reported impurities include related alkaloids and synthetic byproducts such as methylcodeine , morphine , thebaine , and codeinone . Degradation can also lead to the formation of codeine dimer and various hydroxylated species like 10-hydroxycodeine and 14-hydroxycodeine .

Oxidative stress is a significant degradation pathway, leading to the formation of two stereoisomers of codeine N-oxide . nih.gov In acidic solutions exposed to light, codeine can undergo autoxidation to form epimeric forms of 10-hydroxycodeine. Under alkaline hydrolysis, a novel degradation product, identified as deshydrolevomethorphandiol, has also been detected. nih.gov Furthermore, solid-state reactions with acidic excipients like citric acid or tartaric acid in effervescent tablet formulations can lead to the formation of citrate esters of codeine .

Impurity/DegradantTypical Origin/Stress ConditionReference
MorphineProcess Impurity / Degradation
CodeinoneProcess Impurity / Degradation
ThebaineProcess Impurity
MethylcodeineProcess Impurity
Codeine DimerProcess Impurity
10-hydroxycodeineDegradation Product
14-hydroxycodeineDegradation Product
Codeine N-oxide (stereoisomers)Oxidative Degradation nih.gov
DeshydrolevomethorphandiolAlkaline Hydrolysis nih.gov
Citrate Esters of CodeineSolid-state reaction with citric acid

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods (SIAMs) is crucial for accurately quantifying codeine phosphate in the presence of its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for this purpose.

These methods typically employ reversed-phase columns, such as a C18 column, with gradient elution to achieve effective separation of all relevant compounds. nih.gov UV detection is commonly set around 245 nm. nih.gov The mobile phase often consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724). nih.gov The power of these methods is demonstrated by their ability to separate codeine phosphate from a comprehensive list of impurities, including methylcodeine, morphine, codeine dimer, thebaine, and codeinone, in a single run. For structural elucidation of unknown degradants, HPLC is often coupled with mass spectrometry (MS), such as Time-of-Flight (TOF) MS. nih.gov These developed methods are validated according to ICH guidelines for parameters including precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ), ensuring they are suitable for routine quality control and stability testing.

TechniqueColumnMobile Phase ExampleDetectionApplication
UHPLCWaters Acquity BEH C18, 2.1x100 mm, 1.7 µmGradient elution with an aqueous component and acetonitrileUV (245 nm)Separation of codeine from 7 known impurities.
HPLC-MSC18, 250 mm×4.6 mm, 5 µmGradient with Ammonium Acetate buffer (pH 6.0) and acetonitrileUV (245 nm) and TOF/MSIdentification of degradation products in forced degradation studies. nih.gov
RP-HPLCPhenomenex C18, 250mm × 4.6 mm, 5 μIsocratic with o-phosphoric acid in water:acetonitrile:methanol (B129727) (78:10:12)UV (254 nm)Simultaneous estimation with another API in a combination product.

Impact of Solid-State Properties on Formulation Performance

The solid-state properties of an API, such as its crystal form (polymorph or hydrate), crystal habit, and stability, can have a profound impact on the manufacturing, stability, and bioavailability of the final drug product. In the case of codeine phosphate, the difference between the sesquihydrate and hemihydrate forms illustrates this principle clearly.

The seemingly minor difference of one water molecule between the two stable hydrates results in significant changes to the crystal structure and physical properties. nih.gov The hemihydrate form is reported to have improved stability over the sesquihydrate. The sesquihydrate is described as being more prone to physical changes such as caking and yellowing upon storage, which can compromise product quality and shelf-life.

This difference in physical stability is rooted in their distinct crystal structures. The hemihydrate tends to form single crystals, whereas the sesquihydrate crystallizes as cracked microcrystals. google.com This variation in crystal size and habit directly affects critical pharmaceutical processing parameters. For example, properties like powder flowability, compressibility, and tablet die-filling are highly dependent on particle size and shape, meaning the two hydrates would likely behave differently during tablet manufacturing.

Furthermore, the solid state of codeine phosphate can influence its chemical stability within a formulation. A notable example is the solid-state esterification reaction that occurs between codeine phosphate and acidic excipients like citric acid in effervescent tablets, leading to the formation of degradant esters. The choice of hydrate and the control of environmental conditions are therefore critical to prevent unwanted physical and chemical transformations, ensuring the consistent performance and stability of the final dosage form.

Relationship between Hydrate Forms and Dissolution Characteristics

The dissolution characteristics of an active pharmaceutical ingredient (API) are critical to its bioavailability. In the case of codeine phosphate, the state of hydration plays a significant role in its solid-state properties, which in turn can influence its dissolution behavior. Codeine phosphate is known to exist in two primary stable hydrate forms at room temperature: the hemihydrate and the sesquihydrate. These forms differ in the number of water molecules present in their crystal structures, which can affect their physical properties, including solubility and dissolution rate.

Generally, for a given compound, the anhydrous form tends to be more soluble and have a faster dissolution rate than its hydrated forms. This is because the hydrate has already interacted with water molecules in its crystal lattice, making the transition into a solution less energetically favorable compared to the anhydrous form. Following this principle, it is plausible that the hemihydrate and sesquihydrate forms of codeine phosphate may also exhibit different dissolution profiles.

A public assessment report on a generic version of codeine phosphate tablets, where the active ingredient is codeine phosphate hemihydrate, provides some insight into its dissolution characteristics. The study demonstrated that the dissolution of codeine phosphate hemihydrate is rapid and independent of pH. geneesmiddeleninformatiebank.nl The dissolution profiles showed that more than 85% of the active substance dissolved within 15 minutes in a pH 1.2 medium. geneesmiddeleninformatiebank.nl While there were some variations at pH 4.5 and 6.8, the rapid dissolution at the acidic pH is considered most relevant for demonstrating in-vitro equivalence, as codeine is well absorbed. geneesmiddeleninformatiebank.nl

The following table summarizes the dissolution data for Codeine Phosphate Hemihydrate as presented in the aforementioned report.

Table 1: Dissolution Profile of Codeine Phosphate Hemihydrate Tablets

pH of Dissolution Medium Percentage Dissolved Time (minutes)
1.2 > 85% 15

Data derived from a public assessment report on Codeine Phosphate Sandoz tablets. geneesmiddeleninformatiebank.nl

The structural arrangement of the sesquihydrate, which differs from the hemihydrate, is known to influence its stability, and it is reasonable to extrapolate that this could also impact its dissolution characteristics. The relationship between the crystal structure and dissolution is a key area of research in pharmaceutical sciences. Without direct comparative studies, any assertions about the relative dissolution rates of codeine phosphate hemihydrate and sesquihydrate remain speculative. Further research, including intrinsic dissolution studies, would be necessary to fully elucidate the relationship between the hydrate forms of codeine phosphate and their dissolution characteristics.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate complex mixtures into their individual components. For Codeine phosphate (B84403) hydrate (B1144303), High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis of Codeine phosphate hydrate in pharmaceutical dosage forms. rjptonline.orgresearchgate.net The method's robustness and precision make it ideal for quantifying the active pharmaceutical ingredient (API) and ensuring it meets pharmacopeial standards.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. These methods typically involve a C8 or C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgresearchgate.net For instance, one effective separation was achieved using a mobile phase of acetonitrile and phosphoric acid (pH 2.8) in a 35:65 (v/v) ratio on a C8 column, with UV detection at 212 nm. rjptonline.org Another validated method for a combined liquid dosage form used a mobile phase of 1% o-phosphoric acid in water, acetonitrile, and methanol (78:10:12 v/v) with a C18 column and UV detection at 254 nm. researchgate.net The retention time for codeine phosphate in this latter method was approximately 3.47 minutes. researchgate.net Ion-pair chromatography has also been explored, where pairing ions like dioctyl sodium sulfosuccinate (B1259242) are added to the mobile phase to enhance the retention and separation of codeine on the reversed-phase column. nih.gov

The successful application of these HPLC methods allows for the accurate determination of this compound content in various formulations, ensuring product quality and consistency. rjptonline.org

Table 1: Example HPLC Method Parameters for Codeine Phosphate Analysis
ParameterMethod 1 rjptonline.orgMethod 2 researchgate.netMethod 3 sigmaaldrich.com
Column Shim-pack clc-C8 (25 cm x 4.6 mm, 5 µm)Phenomenex C18 (5 μ)Chromolith High Resolution RP-18e (100 x 4.6 mm)
Mobile Phase Acetonitrile:Phosphoric acid (pH 2.8) (35:65 v/v)1% o-phosphoric acid in water:acetonitrile:methanol (78:10:12 v/v)Aqueous buffer with KH2PO4 and Sodium Octane sulfonate (pH 7.2):Methanol (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 212 nm254 nm214 nm
Analysis Time < 8 minRetention Time ~3.47 minNot Specified

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. eurekaselect.com This makes UHPLC an exceptionally powerful tool for impurity profiling of this compound, a critical aspect of quality control that ensures the absence of potentially harmful related substances. eurekaselect.comsigmaaldrich.com

A validated UHPLC method has been specifically developed for the separation and determination of known impurities of codeine phosphate hemihydrate, including methylcodeine, morphine, codeine dimer, 10-hydroxycodeine, 14-hydroxycodeine, thebaine, and codeinone. eurekaselect.com This stability-indicating method employed a Waters Acquity BEH C18 column (2.1x100 mm, 1.7 µm particle size) with a gradient elution mobile phase and UV detection at 245 nm. eurekaselect.com The high resolution afforded by UHPLC allows for the clear separation of the main codeine peak from the peaks of its various impurities, which is essential for accurate quantification and for monitoring the stability of the drug product over time. eurekaselect.com The method was validated according to ICH guidelines, confirming its precision, accuracy, linearity, and robustness for routine purity testing. eurekaselect.com

Table 2: UHPLC Method for Impurity Profiling of Codeine Phosphate Hemihydrate eurekaselect.com
ParameterSpecification
Instrument Waters Acquity UHPLC® with TUV and PDA detectors
Column Waters Acquity, BEH, C18, 2.1x100 mm, 1.7 μm
Mobile Phase Gradient mode with component A and acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 25°C
Detection Wavelength 245 nm
Impurities Detected Methylcodeine, morphine, codeine dimer, 10-hydroxycodeine, 14-hydroxycodeine, thebaine, codeinone

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com CE has been successfully applied to the analysis of codeine and its primary metabolite, morphine. nih.gov One method utilized a pH 8.4 phosphate buffer and a separation voltage of 12 kV, coupled with amperometric detection. nih.gov This system demonstrated good linearity and achieved detection limits of 1.6 x 10⁻⁷ mol/L for codeine and 6.8 x 10⁻⁸ mol/L for morphine. nih.gov

Nano-Capillary Electrophoresis (NACE) is a miniaturized version of CE that provides further enhancements in sensitivity and resolution. A NACE method was developed for the analysis of glucuronide metabolites of various drugs, including codeine-6-β-glucuronide. nih.gov This approach, using a "dilute and shoot" sample preparation, achieved a limit of detection of 0.5 µg/mL for the codeine metabolite with a 15-minute analysis time. nih.gov These electromigration techniques are particularly useful for analyzing biological samples to study the pharmacokinetics of codeine. nih.gov

Spectrophotometric and Electrochemical Methods

Spectrophotometric and electrochemical methods provide alternative and often simpler routes for the quantification of this compound, complementing chromatographic techniques.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward, cost-effective, and rapid method for quantifying this compound in bulk or in simple formulations. nih.gov The technique relies on the principle that the codeine molecule, containing a chromophore, absorbs light in the UV range. nih.gov The amount of light absorbed is directly proportional to the concentration of the compound in the solution.

For quantitative analysis, a solution of this compound is typically prepared in a solvent like 0.1 M sodium hydroxide (B78521) (NaOH) or 0.1 M hydrochloric acid (HCl). nih.govresearchgate.net The absorbance is then measured at its wavelength of maximum absorption (λmax). Studies have reported the λmax for codeine to be around 284 nm in alkaline solutions. nih.govresearchgate.net Another study identified absorption maxima at 278 nm. rjpbcs.com The method is validated by establishing a calibration curve over a range of standard concentrations. researchgate.net While powerful for analyzing single compounds, its selectivity can be limited in the presence of other UV-absorbing substances, which may necessitate prior separation steps for complex mixtures. nih.govnih.gov

Table 3: Reported UV Absorption Maxima for Codeine
Reported λmaxSolvent/ConditionsSource
284 nm0.1 M NaOH nih.govresearchgate.net
270 nmFollowing microextraction from water samples nih.gov
278 nmDeionized water:acetonitrile (90:10 v/v) rjpbcs.com
284-286 nmDistilled water nih.gov

Recent innovations have led to the development of highly sensitive colorimetric assays for codeine detection utilizing nanoprobes, particularly gold nanoparticles (AuNPs). nih.govresearchgate.net These methods offer a simple, rapid, and visual detection platform that can be adapted for on-the-spot screening. researchgate.net

One such method uses citrate-stabilized AuNPs. nih.govresearchgate.net In the absence of codeine, the AuNP solution maintains a characteristic red color. researchgate.net Upon the addition of codeine sulfate, the analyte induces the aggregation of the nanoparticles. nih.govresearchgate.net This aggregation alters the surface plasmon resonance of the AuNPs, resulting in a distinct color change from red to green or blue. nih.govresearchgate.net The intensity of the color change is proportional to the concentration of codeine. researchgate.net The kinetics of this aggregation can be monitored by measuring the change in absorbance intensity, with a significant shift from 520 nm to 582 nm. nih.gov This nanoprobe-based assay has a reported lower detection limit of 0.9 µM, demonstrating its high sensitivity. researchgate.net

Table 4: Compound Names Mentioned in the Article
Compound Name
This compound
Codeine
Codeine phosphate
Codeine phosphate hemihydrate
Codeine sulfate
Codeine-6-β-glucuronide
Morphine
Methylcodeine
Codeine dimer
10-hydroxycodeine
14-hydroxycodeine
Thebaine
Codeinone
Acetonitrile
Methanol
Phosphoric acid
o-phosphoric acid
Dioctyl sodium sulfosuccinate
Sodium hydroxide
Hydrochloric acid
Sodium Octane sulfonate
Potassium dihydrogen phosphate (KH2PO4)

Electrochemical Determination using Modified Electrodes

The electrochemical determination of this compound offers a sensitive and rapid analytical approach. nih.gov Codeine is an electroactive molecule that can be oxidized, allowing for its detection and quantification using electrochemical methods. nih.gov The performance of these methods can be significantly enhanced by modifying the surface of the working electrodes. These modifications aim to improve sensitivity, selectivity, and the linear range of detection by facilitating the electrochemical reaction of codeine.

Various materials have been investigated for electrode modification. A nontronite clay-modified screen-printed carbon electrode, for instance, demonstrated a marked enhancement in the current response for codeine compared to an unmodified electrode. nih.gov This modified electrode was successfully used for quantification in pharmaceutical formulations using techniques like square-wave stripping voltammetry and flow-injection analysis. nih.gov Similarly, electrodes modified with nanomaterials have shown great promise. A glassy carbon electrode modified with a CuZnO-Fe3O4/rGO nanocomposite was used for the simultaneous detection of codeine, acetaminophen, and tyrosine. researchgate.net

Metal-Organic Frameworks (MOFs) have also been employed as effective electrode modifiers due to their high surface area and catalytic properties. mdpi.com An electrochemical sensor based on a Cu-hemin MOF and multi-walled carbon nanotubes (MWCNTs) on a glassy carbon electrode was developed for the simultaneous determination of morphine and codeine. mdpi.com This sensor exhibited low detection limits and a wide linear range, proving its applicability in complex samples. mdpi.com Another approach involves potential-modulated electrochemiluminescence (ECL), where the ECL intensity is proportional to the codeine concentration, offering high sensitivity. jst.go.jp

Below is a table summarizing the performance of various modified electrodes for the determination of codeine.

Electrode Modifier/SystemAnalytical TechniqueLinear RangeDetection Limit (LOD)Reference
Nontronite ClaySquare-Wave Voltammetry (SWV)2.5–45 µM20 nM nih.gov
Nontronite ClayFlow-Injection Analysis (FIA)5–120 ng1 ng nih.gov
Cu-hemin MOF@MWCNTsVoltammetry0.09–30 µM11.2 nM mdpi.com
Boron-Doped Diamond FilmVoltammetryNot Specified80 nM researchgate.net
Tris(2,2′-bipyridine)ruthenium(II)Electrochemiluminescence (ECL)Up to 200 µM6.5 µM jst.go.jp

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive characterization of this compound and its related substances. ajpaonline.com These techniques combine the high separation efficiency of chromatography or electrophoresis with the definitive identification capabilities of spectroscopy. actascientific.com This online combination allows for the separation, identification, and quantification of individual components within a complex mixture, which is crucial for impurity profiling in pharmaceutical analysis. ajpaonline.comijfmr.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly coupled with various detectors for codeine analysis. actascientific.com A validated UHPLC method coupled with a Photodiode Array (PDA) detector has been developed for the separation and determination of codeine phosphate hemihydrate and its impurities, including methylcodeine, morphine, and codeinone. eurekaselect.com This method provides the specificity needed to resolve the active pharmaceutical ingredient from its potential degradants and process-related impurities. eurekaselect.com

For even greater certainty in identification, liquid chromatography is often hyphenated with mass spectrometry (LC-MS). ijfmr.com LC-MS provides molecular weight and structural information, which is invaluable for identifying unknown impurities. ijfmr.com The combination of LC with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it suitable for detecting trace-level impurities or analyzing codeine in complex biological matrices. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another effective hyphenated technique, particularly for volatile compounds or those that can be made volatile through derivatization. actascientific.com

The primary advantage of these hyphenated systems is their ability to provide unequivocal identification of separated compounds in a single run, streamlining the analytical workflow and enhancing the reliability of the results. ajpaonline.com

Validation of Analytical Methods for Specificity, Accuracy, and Precision

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. For this compound, analytical methods must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate their reliability. eurekaselect.com Key validation parameters include specificity, accuracy, and precision. eurekaselect.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. eurekaselect.com In the context of a UHPLC method for codeine phosphate, specificity is demonstrated by showing that the peaks for known impurities (e.g., thebaine, codeinone, morphine) are well-resolved from the main codeine peak and from each other. eurekaselect.com This ensures that the quantification of codeine is not affected by the presence of these related substances.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure codeine phosphate is added to a sample matrix (spiked samples) and the percentage of the analyte recovered by the method is calculated. The acceptance criterion for accuracy is typically a high recovery percentage within a narrow range.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory studies).

Precision is expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net A developed UHPLC method for codeine phosphate and its impurities was validated for these parameters, confirming its suitability for routine quality control and stability analysis. eurekaselect.com

The table below summarizes key validation parameters as per ICH guidelines.

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity Ability to measure the analyte in the presence of other components.Peak purity and resolution between adjacent peaks.
Accuracy Closeness of results to the true value.% Recovery (e.g., 98.0% - 102.0%).
Precision (RSD%) Agreement among a series of measurements.Repeatability/Intermediate Precision RSD ≤ 2%.
Linearity Ability to elicit results directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio of 10:1.

Mechanistic Drug Interaction Studies in Vitro and Preclinical

Cytochrome P450 Enzyme Inhibition and Induction Investigations

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of codeine. The two primary pathways involve O-demethylation by CYP2D6 to form the active metabolite, morphine, and N-demethylation by CYP3A4 to form norcodeine. clinpgx.orgnih.govnih.gov Inhibition or induction of these enzymes can significantly shift the metabolic balance, affecting the compound's efficacy and effects.

The conversion of codeine to morphine via O-demethylation is almost exclusively catalyzed by the CYP2D6 enzyme. clinpgx.org This pathway is crucial as morphine is a significantly more potent opioid agonist than codeine itself. nih.gov Consequently, inhibition of CYP2D6 can substantially reduce the formation of morphine, thereby diminishing the primary analgesic effect of codeine.

In vitro studies using human liver microsomes have been instrumental in identifying specific inhibitors of this pathway. Substrates known to be metabolized by CYP2D6 often act as competitive inhibitors. For instance, drugs such as thioridazine, amitriptyline, and metoprolol have been shown to preferentially inhibit the O-demethylation of codeine. nih.gov Quinidine, a potent and selective inhibitor of CYP2D6, has been extensively studied to demonstrate the importance of this metabolic route. nih.govnih.gov Pretreatment with quinidine in research settings leads to a significant decrease in the plasma recovery of O-demethylated metabolites like morphine. nih.gov This inhibition directly impacts the pharmacodynamic response to codeine. nih.gov

Table 1: In Vitro Inhibition of Codeine O-demethylation (Morphine Formation)

Inhibitor Enzyme Targeted Effect on Morphine Formation
Quinidine CYP2D6 Potent, selective inhibition nih.govnih.gov
Thioridazine CYP2D6 Preferential inhibition nih.gov
Amitriptyline CYP2D6 Preferential inhibition nih.gov

The N-demethylation of codeine to norcodeine represents another significant metabolic pathway, accounting for approximately 10-15% of codeine metabolism. clinpgx.org This conversion is catalyzed by the CYP3A4 enzyme. nih.govnih.govresearchgate.net In vitro investigations using human liver microsomes have confirmed that codeine N-demethylation activity is linearly correlated with markers of CYP3A4 activity, such as nifedipine oxidation. nih.govresearchgate.net

Studies have demonstrated that specific inhibitors of CYP3A4 effectively reduce the formation of norcodeine. Preincubation of human liver microsomes with CYP3A4 inhibitors resulted in a marked decrease in norcodeine production. nih.govresearchgate.net Conversely, inhibitors of other CYP enzymes, including the potent CYP2D6 inhibitor quinidine, had no effect on the rate of norcodeine formation. nih.govresearchgate.net This confirms the specificity of the CYP3A4 enzyme for this particular metabolic reaction. The inhibition of CYP3A4 could potentially lead to a metabolic shift, shunting more codeine down the CYP2D6 pathway and increasing morphine production. nih.govresearchgate.net

Table 2: Effect of Various Inhibitors on In Vitro Norcodeine Formation

Inhibitor Enzyme Targeted Concentration % Inhibition of Norcodeine Formation
Ketoconazole CYP3A4 10 µM 75% nih.govresearchgate.net
Troleandomycin CYP3A4 50 µM 60% nih.govresearchgate.net
Gestodene CYP3A4 50 µM 45% nih.govresearchgate.net
Erythromycin CYP3A4 10 µM 35% nih.govresearchgate.net
Anti-CYP3A4 Antibodies CYP3A4 5 mg IgG/nmol P450 96% nih.govresearchgate.net

Glucuronidation Pathway Interactions (e.g., Diclofenac inhibition of Codeine-6-glucuronidation)

The primary metabolic pathway for codeine is glucuronidation, which accounts for the metabolism of approximately 50-70% of the compound. clinpgx.org This process, mainly yielding codeine-6-glucuronide, is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). clinpgx.orgoup.com Given the quantitative significance of this pathway, its inhibition can have substantial pharmacokinetic consequences.

In vitro studies using human liver tissue homogenate have investigated the interaction between codeine and the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.govresearchgate.netsigmaaldrich.com These studies revealed that diclofenac acts as a noncompetitive inhibitor of codeine-6-glucuronidation. nih.govsigmaaldrich.com The research established key kinetic parameters for this interaction. It has been speculated that such inhibition could increase the systemic availability of codeine for metabolism through alternative pathways, notably O-demethylation by CYP2D6, potentially leading to higher concentrations of morphine. nih.govresearchgate.net However, it is noteworthy that in contrast to these in vitro findings, a single oral dose of diclofenac did not alter the glucuronidation of codeine in a study conducted on healthy volunteers in vivo. data.gov

Table 3: In Vitro Kinetic Parameters of Diclofenac Inhibition of Codeine-6-Glucuronidation

Parameter Value Description
Vmax 93.6 ± 35.3 pmol/mg/min The maximum rate of codeine-6-glucuronide formation. nih.govsigmaaldrich.com
Ki 7.9 µM The inhibition constant, indicating the potency of diclofenac as an inhibitor. oup.comnih.govsigmaaldrich.com

Receptor-Level Synergism with Other Pharmacological Agents (e.g., CNS depressants)

Codeine phosphate (B84403) hydrate (B1144303) acts as an agonist at µ-opioid receptors in the central nervous system (CNS), which leads to its analgesic and sedative effects. farmaciajournal.com When co-administered with other CNS depressants, there is a potential for synergistic or additive pharmacodynamic interactions at the receptor level. These interactions can potentiate the therapeutic effects, but also the adverse effects, of the combined agents.

Preclinical studies in animal models are used to investigate these synergistic effects. For example, research in somatic pain models in mice has examined the combination of codeine with pregabalin, a gabapentinoid with CNS depressant properties. farmaciajournal.com The findings from such studies indicate that the combination can produce a stronger antinociceptive (pain-blocking) effect than would be expected from the sum of the individual drugs. In one study, the oral administration of pregabalin in combination with low doses of codeine resulted in a statistically significant and stronger increase in pain response latency time compared to either substance administered alone. farmaciajournal.com This potentiation of the antinociceptive effects demonstrates a synergistic interaction at the functional level, likely involving modulation of shared or downstream signaling pathways within the CNS. farmaciajournal.com

Table 4: Preclinical Synergism of Codeine with a CNS Depressant

Combination Animal Model Test Observed Effect

Computational Chemistry and Molecular Modeling Studies

Crystal Structure Prediction (CSP) of Codeine Phosphate (B84403) Hydrate (B1144303) Polymorphs

Crystal Structure Prediction (CSP) is a computational methodology used to forecast the possible crystalline arrangements, or polymorphs, of a molecule. For codeine phosphate, which is known to exist in different hydrated forms (pseudopolymorphs), CSP is instrumental in exploring its polymorphic landscape. While specific CSP studies on codeine phosphate hydrate are not extensively detailed in publicly available literature, the principles of the methodology are well-established.

The process involves generating a multitude of potential crystal packing arrangements based on the molecular structure of codeine, phosphate ions, and water. These generated structures are then ranked according to their lattice energies, which are calculated using force fields or more accurate quantum mechanical methods. This ranking helps identify the most thermodynamically stable structures. While experimental studies have identified hemihydrate and sesquihydrate forms as stable at room temperature, CSP could theoretically predict these and other potential, yet undiscovered, anhydrous or hydrated forms. researchgate.netresearchgate.net The existence of anhydrous and monohydrate forms has been predicted through such computational approaches. researchgate.net

Table 1: Theoretical Polymorphs and Hydrates of Codeine Phosphate

Form Water Molecules (per formula unit) Status
Anhydrate 0 Predicted
Hemihydrate 0.5 Experimentally Observed
Monohydrate 1.0 Predicted

This table is generated based on documented experimental observations and theoretical predictions in the scientific literature. researchgate.netresearchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Hydrate Behavior and Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are invaluable for studying the dynamic behavior of this compound at the atomic level. researchgate.net These methods treat molecules as a collection of atoms held together by bonds with associated force fields, allowing for the simulation of molecular motion and interactions over time.

MD simulations have been employed to study the dissolution behavior of codeine phosphate in solvent systems. tbzmed.ac.irresearchgate.net In one such study, the YASARA software with an AMBER 14 force field was used to simulate the interactions between codeine phosphate and solvents. tbzmed.ac.ir The simulations were conducted in an isothermal-isobaric (NPT) ensemble at 298.2 K and 1.0 bar, providing insights into the dissolution process at a molecular level. tbzmed.ac.ir Such simulations can elucidate the role of water molecules in stabilizing the crystal lattice, the dynamics of their movement, and the nature of the interactions between the codeine cation, the phosphate anion, and the water molecules. tbzmed.ac.irresearchgate.net

Table 2: Parameters from a Molecular Dynamics Simulation Study of Codeine Phosphate

Parameter Value/Method
Software YASARA v. 20.12.24
Force Field AMBER 14
Long-Range Interaction Cut-off 8 Å
Electrostatic Forces Method Particle Mesh Ewald
Molecular Charges Calculation AM1-BCC (Semi-empirical quantum chemical method)
Simulation Ensemble Isothermal-isobaric (NPT)
Temperature 298.2 K
Pressure 1.0 bar

This data is derived from a study on the dissolution of codeine phosphate. tbzmed.ac.ir

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Quantum Mechanics (QM) and, more specifically, Density Functional Theory (DFT), provide a higher level of theoretical insight into the electronic structure of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine properties based on the electron density distribution. researchgate.netlsu.edu

For molecules related to codeine, DFT calculations using basis sets like 6-311G+(d,p) have been used to optimize molecular structures and interpret vibrational spectra (FTIR and Raman). researchgate.net Such calculations can provide detailed information on bond lengths, bond angles, and the energies of molecular orbitals (e.g., HOMO and LUMO). researchgate.net This information is critical for understanding the molecule's reactivity and electronic properties. While specific DFT studies focused solely on the electronic structure of the this compound complex are not widely reported, the methodology is broadly applied in pharmaceutical chemistry to analyze structure-activity relationships and the stability of different crystalline forms. nih.gov DFT can be particularly useful in elucidating the electronic nature of the extensive hydrogen-bonding networks present in the hydrated crystals. nih.gov

Table 3: Representative Output from DFT Calculations for Opiate Molecules

Property Description
Optimized Geometry Provides precise bond lengths and angles for the molecule in its ground state. researchgate.net
Vibrational Frequencies Correlates calculated vibrational modes with experimental IR and Raman spectra. researchgate.net
Molecular Orbital Energies Determines the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding electronic transitions and reactivity.

This table describes the types of data that can be obtained from DFT studies on molecules similar to codeine. researchgate.net

In Silico Modeling of Hydrogen Bonding and its Influence on Solid-State Properties

The network of hydrogen bonds is a defining feature of codeine phosphate hydrates, profoundly influencing their crystal structure and stability. rsc.orgresearchgate.netnih.gov In silico modeling allows for a detailed analysis of this network.

Table 4: Key Hydrogen Bonding Interactions in Codeine Phosphate Hydrates

Hydrate Form Donor Acceptor Type of Interaction
Hemihydrate Phosphate (O-H) Phosphate (O) Forms 1D ribbon chains of anions. researchgate.net
Hemihydrate Codeine (N-H) Phosphate (O) Links cations to the anion chains. researchgate.net
Sesquihydrate Codeine (N-H) Water (O) Connects cation to the water network. researchgate.net
Sesquihydrate Codeine (O-H) Water (O) Connects cation to the water network. researchgate.net

This table summarizes the primary hydrogen bonding motifs identified in the crystal structures of codeine phosphate hydrates. researchgate.netresearchgate.net

Future Directions and Emerging Research Areas for Codeine Phosphate Hydrate

Exploration of Novel Synthetic Routes and Derivatization for Enhanced Research Probes

Future research into codeine phosphate (B84403) hydrate (B1144303) is focused on developing more efficient and scalable synthetic methodologies, moving beyond traditional semi-synthesis from morphine. scripps.edu Key areas of exploration include total synthesis and biocatalytic conversions, which offer the potential for greater control and sustainability.

Novel Synthetic Strategies: Recent advancements have demonstrated practical and scalable total syntheses of codeine and other opioids. chinesechemsoc.org These methods often imitate biosynthetic pathways, such as employing a Pd-catalyzed intramolecular dearomatization coupling reaction to efficiently create the core structure. chinesechemsoc.org Another innovative approach involves a visible light-promoted hydroamination for final ring formation, significantly shortening the reaction sequence. researchgate.net Biocatalytic methods are also gaining traction, utilizing enzymes to convert precursors like thebaine into codeine with high efficiency. acs.org Research is focused on optimizing these enzymatic pathways by refining enzyme selection and reaction conditions to improve yields and minimize byproducts. acs.org

Derivatization for Research Probes: The modification of the codeine molecule through derivatization is a critical area for developing enhanced research probes. These probes are instrumental in studying receptor interactions and metabolic pathways. mdpi.com For instance, the synthesis of 1-iodocodeine serves as an intermediate for nuclear medical imaging and radioimmunoassays. mdpi.com Other strategies involve Heck-type reactions to introduce vinyl, acyl, and alkyl groups at the 1-position, creating a library of derivatives. nih.gov Such modifications, including halogenation and the introduction of amino groups, allow for a systematic investigation of structure-activity relationships, which is crucial for understanding the molecule's interaction with opioid receptors. mdpi.comnih.gov Derivatization is also a necessary step for certain analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), where converting codeine into its propionyl or trimethylsilyl (B98337) derivatives enhances volatility and thermal stability for analysis. smolecule.comresearchgate.net

Synthetic ApproachKey FeaturesPotential AdvantagesReferences
Total SynthesisBuilds the molecule from simpler, non-opioid precursors. Employs methods like Pd-catalyzed coupling and visible-light hydroamination.Scalability, less reliance on natural sources, potential for novel analogues. chinesechemsoc.orgresearchgate.net
Biocatalytic ConversionUses enzymes (e.g., T6ODM, COR, NISO) to convert precursors like thebaine to codeine.High specificity, environmentally friendly conditions, potential for cost-effective production. acs.org
DerivatizationChemical modification of the codeine structure (e.g., halogenation, vinylation).Creation of research probes for imaging and binding assays, improved analytical properties. mdpi.comnih.gov

Deeper Mechanistic Understanding of Hydrate Interconversion and Degradation

Codeine phosphate is known to exist in multiple hydrated forms, primarily the commercially used sesquihydrate and hemihydrate, which are stable at room temperature. rsc.orgrsc.orggoogle.com Future research will focus on elucidating the precise mechanisms governing the transformation between these forms and their degradation pathways.

Hydrate Interconversion: The interconversion between codeine phosphate sesquihydrate and hemihydrate is influenced by external factors like temperature and humidity. researchgate.net Upon heating, the sesquihydrate transforms into an unstable monohydrate, which then converts to the more stable hemihydrate before eventually forming anhydrous phases at higher temperatures. rsc.org The stability difference is significant; the hemihydrate is considered more stable, showing fewer degradation impurities in accelerated stability experiments. google.com The hydrogen bonding network within the crystal structure plays a critical role in the stability of these hydrates. rsc.org A deeper mechanistic understanding requires detailed investigation into the kinetics and thermodynamics of water molecule migration and crystal lattice rearrangement during these phase transitions.

Degradation Pathways: The degradation of codeine phosphate in aqueous solutions is influenced by temperature, light, and pH. nih.gov The process primarily involves O- and N-demethylation to form metabolites like morphine and norcodeine, respectively. geneesmiddeleninformatiebank.nl Acid-catalyzed hydrolysis can also induce these conversions, mimicking metabolic pathways. researchgate.netnih.gov Understanding these degradation mechanisms in the solid state is crucial for ensuring the stability and shelf-life of pharmaceutical formulations. Future studies should aim to map the solid-state degradation kinetics, identify degradation products formed under various stress conditions, and clarify the role of the hydrate water in mediating these chemical transformations.

FormChemical FormulaRelative StabilityTransformation PathwayReferences
SesquihydrateC₁₈H₂₁NO₃·H₃PO₄·1.5H₂OStable at room temperature, but less stable than hemihydrate under stress.Loses water upon heating to form monohydrate, then hemihydrate. rsc.orggoogle.com
HemihydrateC₁₈H₂₁NO₃·H₃PO₄·0.5H₂OMore stable at room temperature; shows less degradation.Can be formed from the sesquihydrate by heating or crystallization from specific solvents. rsc.orggoogle.comresearchgate.net
MonohydrateC₁₈H₂₁NO₃·H₃PO₄·H₂OUnstable intermediate.Formed transiently during the thermal dehydration of the sesquihydrate. rsc.org
Anhydrous Forms (I and II)C₁₈H₂₁NO₃·H₃PO₄Formed at temperatures above 100 °C.Result from the complete dehydration of the hemihydrate. rsc.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Solid-State Transformations

To fully understand the dynamics of hydrate interconversion and degradation, advanced analytical techniques capable of real-time, in-situ monitoring are essential. pharmtech.com These methods provide insights into the kinetics and mechanisms of solid-state changes as they occur during pharmaceutical processing. pharmtech.comamercrystalassn.org

Spectroscopic Techniques: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, has proven effective in discriminating between the different pseudopolymorphic forms of codeine phosphate. researchgate.net These techniques can monitor solvent-mediated phase transitions and track changes during crystallization. researchgate.netresearchgate.net Future applications will likely involve coupling these spectroscopic methods with thermal analysis (TGA/DSC) to provide a comprehensive picture of the transformations under various conditions. researchgate.net Surface-enhanced Raman scattering (SERS) is another promising technique for the sensitive and quantitative detection of codeine, which could be adapted for monitoring low-level transformations or surface changes. manchester.ac.uk

Real-time Monitoring and Imaging: The integration of in-line Raman spectroscopy and other process analytical technologies (PAT) allows for the real-time monitoring of solid-phase transformations during manufacturing processes like granulation. pharmtech.com Synchrotron X-ray powder diffraction (XRPD) offers high-resolution, real-time data on the evolution of crystalline phases during mechanochemical synthesis or other transformations, enabling the detection of transient metastable intermediates. amercrystalassn.org Solid-state imaging techniques, such as Raman and IR imaging, can provide spatially resolved information, mapping the distribution of different hydrate forms within a tablet or powder blend, which is crucial for understanding content uniformity and dissolution behavior. nih.gov

Development of Predictive Computational Models for Pharmaceutical Hydrate Behavior and Stability

Computational modeling is an emerging tool that can complement experimental studies by providing predictive insights into the behavior and stability of pharmaceutical hydrates. nih.gov Developing robust models for codeine phosphate hydrate could accelerate formulation development and improve stability predictions.

Modeling Hydrate Stability: Computational approaches have been used to investigate hydrate formation and stability in morphinanes, including codeine. nih.govresearchgate.net These studies combine experimental data with lattice energy calculations to understand the thermodynamics of hydrate↔anhydrate phase transformations. nih.govnih.gov Future work should focus on refining these models to achieve more quantitative predictions of hydrate stability under different temperature and humidity conditions. This involves improving the accuracy of force fields used in molecular dynamics simulations and employing advanced quantum mechanical calculations to better describe the intricate hydrogen-bonding networks.

Pharmacokinetic Modeling: While not directly focused on solid-state stability, physiologically based pharmacokinetic (PBPK) models have been developed to predict the metabolism of codeine based on genetic polymorphisms of enzymes like CYP2D6. nih.govfrontiersin.org The principles of these predictive models could be adapted to create models that forecast the solid-state behavior of this compound. By integrating physicochemical data with manufacturing process parameters, such models could predict the likelihood of phase transformations during production and storage, ultimately leading to more robust formulation design.

Investigation of this compound in Advanced Material Science Contexts

Beyond its conventional role as a pharmaceutical, the unique solid-state properties of this compound present opportunities for its investigation within the broader field of material science. The controlled and reversible nature of its hydration/dehydration process could be harnessed for novel applications.

Novel Drug Delivery Systems: Research is already exploring novel drug delivery systems to enhance the therapeutic efficacy of codeine phosphate. smolecule.com The distinct physical properties of the hemihydrate versus the sesquihydrate, such as solubility and crystal habit, could be exploited. rsc.org For instance, formulations could be designed to control the release profile by manipulating the hydrate form or inducing in-situ transformations.

Functional Materials: The interconversion between hydrate and anhydrate forms involves significant changes in crystal structure and physical properties. This solid-state transformation could potentially be used as a switch in "smart" materials. For example, the change in water content could be used to alter the optical or mechanical properties of a composite material in response to humidity changes. While speculative, exploring this compound as a model system for studying hydration phenomena could provide valuable insights applicable to the design of sensors, desiccants, or other functional materials where water-solid interactions are critical.

Q & A

Q. What analytical methods are recommended for quantifying codeine phosphate hydrate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard. Use a C18 column, mobile phase containing sodium lauryl sulfate and tetrahydrofuran (pH 3.0), and etilefrine hydrochloride as an internal standard. System suitability requires a resolution ≥4 between codeine and internal standard peaks, with ≤2.0% RSD for repeatability . Ultraviolet spectrophotometry (283–287 nm) can also confirm identity but lacks specificity for quantification .

Q. How can hydrate stability be assessed during formulation development?

Monitor interconversion between hemihydrate (½H₂O) and anhydrous forms using controlled humidity chambers (e.g., 40°C/75% RH) combined with thermogravimetric analysis (TGA) to quantify water loss. X-ray powder diffraction (XRPD) identifies crystalline phase changes, while Karl Fischer titration measures residual water content (specification: 1.5–3.0% w/w) .

Q. What validation parameters are critical for dissolution testing of codeine phosphate tablets?

Use USP Apparatus 2 (50 rpm) in 900 mL water. Validate method precision (≤2.0% RSD for peak areas) and accuracy (80–107% dissolution within 30 minutes). Filter samples through 0.45 μm membranes to exclude excipient interference, and standardize against anhydrous codeine phosphate reference material .

Advanced Research Questions

Q. How do polymorphic transitions of codeine phosphate hydrates impact bioavailability?

Hemihydrate forms exhibit higher solubility than anhydrous variants, affecting dissolution rates. Use differential scanning calorimetry (DSC) to map phase transitions and correlate with in vitro permeability assays (e.g., Caco-2 cell monolayers). Computational modeling (e.g., molecular dynamics) predicts hydration-driven lattice energy changes .

Q. What experimental designs resolve contradictions in metabolic pathway data for this compound?

Address CYP2D6-dependent morphine conversion variability by stratifying pharmacokinetic studies using genotyping (e.g., ultra-rapid vs. poor metabolizers). Employ LC-MS/MS to quantify morphine and codeine plasma levels, and use physiologically based pharmacokinetic (PBPK) models to simulate enzyme activity effects .

Q. How can environmental persistence of this compound be evaluated in wastewater?

Apply solid-phase extraction (SPE) followed by LC-MS/MS with a detection limit ≤1 ng/L. Assess biodegradation via OECD 301F tests (28-day aerobic conditions) and ecotoxicity using Daphnia magna assays. Model adsorption coefficients (Kd) to predict groundwater contamination risks .

Q. What strategies mitigate hydrate-related inconsistencies in synthetic batches?

Control crystallization conditions (e.g., cooling rate, solvent composition) to favor hemihydrate formation. Use in situ Raman spectroscopy for real-time monitoring. Validate batch consistency via XRPD and dynamic vapor sorption (DVS) to ensure water content remains within pharmacopeial limits .

Methodological Considerations

  • Data Contradictions : Conflicting reports on hydrate stoichiometry (e.g., hemihydrate vs. sesquihydrate) require cross-validation using multiple techniques (e.g., TGA, XRPD, and NMR) .
  • Quality Control : Follow JP XVII/USP monographs for assay acceptance criteria (93–107% of labeled content) and impurity profiling (e.g., ≤0.1% related substances via gradient HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.